![molecular formula C20H6Br4Na2O5 B8006750 disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

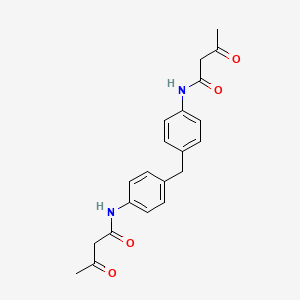

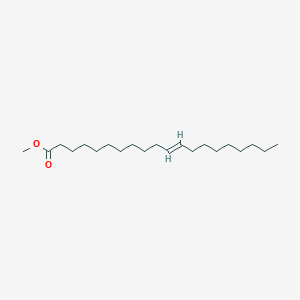

Eosin Y disodium salt is a synthetic dye widely used as a photoredox catalyst in organic synthesis . It is a xanthene dye used for the differential staining of connective tissue and cytoplasm .

Synthesis Analysis

Eosin Y disodium salt is synthesized and used as a photoredox catalyst in organic synthesis . It has been used in various synthetic transformations .Molecular Structure Analysis

The empirical formula of Eosin Y disodium salt is C20H6Br4Na2O5 . It is a xanthene dye and its molecular weight is 647.89 .Chemical Reactions Analysis

Eosin Y disodium salt has been used as a photoredox catalyst in organic synthesis . It has been used in various reactions, including energy transfer and electron transfer processes .Physical and Chemical Properties Analysis

Eosin Y disodium salt is soluble in ethanol . It has a maximum absorption wavelength of 520 nm and a maximum emission wavelength of 540 nm .作用机制

Target of Action

Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .

Mode of Action

Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .

Biochemical Pathways

Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .

Result of Action

In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .

Action Environment

Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .

安全和危害

未来方向

The use of Eosin Y disodium salt as a photoredox catalyst in organic synthesis is expanding at a significant rate . It offers a lower cost, greener alternative to precious metals in photocatalysis . The research interests are in the field of sustainable synthetic organic chemistry with a particular focus on the development and application of new photocatalytic synthetic methodologies .

生化分析

Biochemical Properties

Eosin Y disodium salt, dye content 85%, indicator, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily proteins, in cells. The nature of these interactions is primarily through non-covalent bonds, such as hydrogen bonds and ionic interactions .

Cellular Effects

Eosin Y disodium salt, dye content 85%, indicator, has profound effects on various types of cells and cellular processes. It influences cell function by interacting with proteins and other biomolecules within the cell

Molecular Mechanism

The molecular mechanism of action of Eosin Y disodium salt, dye content 85%, indicator, involves its interaction with biomolecules at the molecular level. It binds to proteins and other biomolecules, potentially influencing their function

属性

IUPAC Name |

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXXHPAEZLILP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4Na2O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025234 |

Source

|

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-87-1 |

Source

|

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea](/img/structure/B8006710.png)

![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8006718.png)

![disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)

![sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8006739.png)

![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)